Netazepide

Descripción

Nomenclature and Research Terminology

The chemical compound known in research as Sograzepide is also identified by several other names and codes. Understanding this nomenclature is crucial for navigating the scientific literature related to this compound.

Synonyms and International Nonproprietary Names (INN)

Sograzepide is recognized by multiple synonyms used in research and regulatory contexts. Its International Nonproprietary Name (INN) is Netazepide. nih.gov Other common synonyms and research codes include YF-476 and YM-220. medchemexpress.comglpbio.comfishersci.fi The compound is also identified by its CAS number, 155488-25-8. glpbio.comfishersci.fichemsrc.com

Classification within Pharmaceutical Research

Sograzepide, or this compound, is classified as a benzodiazepine-type compound. nih.govncats.iocancer.gov Within pharmaceutical research, it is primarily categorized as a selective antagonist of the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor or gastrin receptor. nih.govglpbio.comchemsrc.comncats.iocancer.govmedchemexpress.com This classification highlights its mechanism of action, which involves blocking the activity of the CCK-B receptor. nih.govncats.iocancer.gov

Historical Overview of Research and Development of Sograzepide

Research into Sograzepide (this compound) dates back at least to the late 1990s, with studies investigating its activity as a potent and selective gastrin/cholecystokinin-B receptor antagonist. medchemexpress.commedchemexpress.com Early research characterized its in vitro and in vivo effects. medchemexpress.commedchemexpress.com The compound has been studied in various contexts, including its effects on gastric acid secretion and its potential role in conditions involving the CCK-B receptor. nih.govncats.iocancer.govmedchemexpress.commedkoo.com Sograzepide has progressed to clinical trial phases in studies related to conditions such as dyspepsia, hypergastrinaemia, and ECL-cell hyperplasia. nih.gov

Significance in Modern Pharmaceutical Research

Sograzepide holds significance in modern pharmaceutical research primarily due to its selective antagonist activity at the CCK-B receptor. nih.govncats.iocancer.govmedchemexpress.comglpbio.com This receptor is involved in various physiological processes, including the regulation of gastric acid secretion and cell growth. nih.govncats.iocancer.gov Research findings indicate that Sograzepide can potently and selectively inhibit the CCK-B receptor. medchemexpress.comglpbio.com Studies have explored its potential in preventing gastric acid secretion stimulated by pentagastrin (B549294). medchemexpress.commedchemexpress.com Furthermore, recent research has identified the cholecystokinin B receptor as a potential therapeutic target in certain cancers, such as neuroendocrine-type small cell lung cancer, where Sograzepide has shown growth-inhibitory effects in research settings correlated with receptor expression levels. researchgate.netaacrjournals.org This suggests a broader potential research interest beyond gastrointestinal applications.

Research Findings Highlights:

While detailed, interactive data tables are not feasible based on the provided search results within the strict content exclusions (no dosage/administration or safety/adverse effects), the research findings highlight key aspects of Sograzepide's activity:

Potent and selective antagonism of the Gastrin/CCK-B receptor with reported IC50 values in the nanomolar range. medchemexpress.comglpbio.comfishersci.fimedchemexpress.comglpbio.com

Inhibition of Gastrin/CCK-A activity at significantly higher concentrations. medchemexpress.comglpbio.comfishersci.fimedchemexpress.comglpbio.com

Inhibition of pentagastrin-induced gastric acid secretion in animal models. medchemexpress.commedchemexpress.com

Potential inhibitory effects on ECL cell proliferation and ECL-derived gastric carcinoids observed in research. nih.govncats.iocancer.gov

Identification of CCKBR as a potential therapeutic target in NE-type SCLC, with Sograzepide exhibiting lower IC50s in these cell lines in research screenings. researchgate.netaacrjournals.org

These findings underscore Sograzepide's role as a valuable research tool for investigating the physiological and pathophysiological roles of the CCK-B receptor and exploring its potential therapeutic applications.

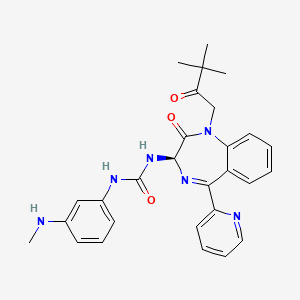

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYKNJZCVIKPP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165906 | |

| Record name | Sograzepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155488-25-8 | |

| Record name | Netazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sograzepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Sograzepide S Action

Cholecystokinin (B1591339) Receptor Antagonism

Sograzepide's primary mechanism involves the competitive antagonism of cholecystokinin (CCK) receptors. nih.gov These G protein-coupled receptors are broadly classified into two main subtypes: CCK-A (or CCK1) and CCK-B (or CCK2), the latter of which is also known as the gastrin receptor. core.ac.uk Sograzepide's therapeutic potential stems from its high degree of selectivity for the CCK-B/gastrin receptor subtype. nih.govnih.gov

Specificity for CCK-B (CCK2) Receptors

Sograzepide is a highly selective antagonist of the cholecystokinin B (CCK-B/CCK2) receptor. cancer.govmdpi.com This receptor is the principal mediator of the physiological effects of the hormone gastrin, including the regulation of gastric acid secretion and the growth of gastric mucosal cells. core.ac.uk By selectively binding to and blocking the CCK-B receptor, sograzepide prevents the binding of gastrin and cholecystokinin. cancer.gov This targeted action makes it a subject of investigation for conditions driven by hypergastrinemia. core.ac.uknih.gov Nonclinical studies have consistently demonstrated that sograzepide is a potent, selective, and competitive antagonist of CCK2/gastrin receptors. nih.gov

Interaction with Gastrin/CCK-A Receptors

The selectivity of a CCK receptor antagonist is a critical determinant of its pharmacological profile, as the CCK-A and CCK-B receptors mediate distinct physiological functions. While many compounds have faced challenges regarding their selectivity, sograzepide exhibits a pronounced preference for the CCK-B receptor over the CCK-A receptor. core.ac.uk Research has quantified this selectivity, demonstrating that the binding affinity of sograzepide (as YF476) for the rat brain gastrin/CCK-B receptor is approximately 4,100-fold higher than its affinity for the rat pancreatic CCK-A receptor. nih.gov This high selectivity ensures that its pharmacological effects are primarily mediated through the blockade of gastrin-driven pathways, minimizing off-target effects associated with the CCK-A receptor. nih.gov

Receptor Binding Kinetics and Affinity Studies (e.g., Ki, IC50 values)

The potency of sograzepide as a CCK-B receptor antagonist has been established through receptor binding assays, which determine its affinity for the receptor. These studies typically measure the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and greater potency.

Studies on sograzepide (YF476) have shown that it effectively displaces radiolabeled ligands from CCK-B receptors across different species. The reported Ki values highlight its high affinity for these receptors. nih.gov For instance, one study reported an IC50 value of 0.10 nM for YF476 in a CCK-B receptor binding assay. nih.gov

| Receptor Source | Ki Value (nM) |

|---|---|

| Rat Brain | 0.068 |

| Cloned Human | 0.19 |

| Cloned Canine | 0.62 |

Cellular and Molecular Pathways Modulated by Sograzepide

Sograzepide's antagonism of the CCK-B/gastrin receptor initiates a cascade of effects at the cellular and molecular level. Its primary impact is on the gastrin-mediated signaling pathways that regulate gastric function.

Modulation of Histamine (B1213489) Secretion from Enterochromaffin-like (ECL) Cells

A key pathway in the regulation of gastric acid secretion involves enterochromaffin-like (ECL) cells. core.ac.uk These specialized neuroendocrine cells, located in the gastric mucosa, express CCK-B receptors. mdpi.comjcancer.org The hormone gastrin stimulates these receptors, triggering the synthesis and secretion of histamine. core.ac.uk This histamine then acts on adjacent parietal cells to stimulate the secretion of gastric acid. core.ac.ukjcancer.org

Sograzepide directly interferes with this process. By blocking the CCK-B receptors on ECL cells, it prevents gastrin from stimulating histamine release. cancer.govcore.ac.uk This blockade is a central component of sograzepide's mechanism for reducing gastric acid secretion. cancer.gov In animal models, netazepide was shown to prevent the increases in ECL-cell activity and density caused by hypergastrinemia. core.ac.uk

Inhibition of Gastrin-Mediated Signaling

The binding of gastrin to its receptor on ECL and other cells initiates downstream signaling that controls not only acid secretion but also mucosal cell growth and proliferation. core.ac.ukjcancer.org Sograzepide, by acting as a potent and competitive antagonist, effectively inhibits these gastrin-mediated signaling pathways. cancer.govnih.gov

Antiproliferative Mechanisms of Sograzepide

Sograzepide, also known as this compound, is a selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor, which exhibits potential antiproliferative activity. cancer.gov Its mechanism of action is primarily centered on blocking the effects of gastrin, a hormone that can stimulate the growth of certain cell types. nih.gov The antiproliferative effects of Sograzepide are understood through several key mechanisms, although the specifics can vary depending on the cellular context.

Inhibition of Cell Proliferation

The primary antiproliferative action of Sograzepide is its ability to inhibit the growth of gastrin-dependent cells. This is particularly relevant in the context of gastric neuroendocrine tumors (gNETs), which are often driven by hypergastrinemia. nih.govronnyallan.net Sograzepide may inhibit the proliferation of enterochromaffin-like (ECL) cells, which are the origin of type 1 gNETs. cancer.govnih.gov By selectively binding to and blocking the CCK-B receptor, Sograzepide prevents gastrin from exerting its trophic, or growth-promoting, effects on these cells. cancer.govnih.gov

Clinical studies have demonstrated this effect. In patients with type 1 gNETs, treatment with Sograzepide has been shown to reduce the number and size of tumors, consistent with the inhibition of ECL cell growth. nih.govplos.org This effect is further supported by the normalization of circulating chromogranin A (CgA), a biomarker for ECL cell activity and density. nih.gov

However, the antiproliferative effects of Sograzepide may be context-dependent. A randomized, placebo-controlled trial in patients with non-dysplastic Barrett's esophagus (BE) found that Sograzepide did not have a significant effect on cellular proliferation in the esophageal tissue. nih.govresearchgate.net This suggests that gastrin may not be a primary driver of proliferation in BE and that the antiproliferative action of Sograzepide is more pronounced in tissues where gastrin plays a more direct role in cell growth, such as in certain gastric pathologies. nih.gov

Induction of Apoptosis

The role of Sograzepide in the induction of apoptosis (programmed cell death) is not extensively detailed in the available scientific literature. While the hormone gastrin, which Sograzepide antagonizes, is known to have effects on various cellular processes including apoptosis nih.gov, direct evidence showing that Sograzepide itself is a primary inducer of apoptosis is limited. Some research indicates that gastrin can exert anti-apoptotic effects in gastric epithelial cells; theoretically, an antagonist like Sograzepide could counteract this, thereby permitting apoptosis. nih.gov However, specific studies focusing on Sograzepide's ability to trigger the apoptotic cascade are not prominently featured in the reviewed research.

Effects on Cell Cycle Progression

Detailed investigations into the specific effects of Sograzepide on cell cycle progression are not clearly elucidated in the available research. The cell cycle is a series of events that takes place in a cell as it grows and divides. While antiproliferative agents often function by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M phase), there is no direct evidence from the reviewed studies to confirm that this is a primary mechanism of action for Sograzepide. One study noted that vincristine, an unrelated compound, acts by stopping the cell cycle, but this was not in the context of Sograzepide's mechanism. mdpi.com Therefore, a definitive statement on how Sograzepide modulates cell cycle regulatory proteins cannot be made based on the current body of literature.

Role in Pappalysin 2 Expression Modulation

A significant finding in the mechanistic investigation of Sograzepide is its role in modulating the expression of Pappalysin 2 (PAPPA2). PAPPA2 is a metalloproteinase that increases the bioavailability of insulin-like growth factor (IGF) by breaking down IGF binding proteins (IGFBPs). triomedicines.com

Research involving patients with type 1 gNETs has shown that the expression of PAPPA2 messenger RNA (mRNA) is significantly increased in the gastric corpus of these patients. triomedicines.com The expression of PAPPA2 was found to be stimulated by gastrin in a time- and dose-dependent manner in gastric cell lines and mouse gastroids through the activation of the CCK2 receptor. triomedicines.com

Treatment with Sograzepide (this compound) led to a significant reduction in PAPPA2 mRNA levels in the gNET tissues of patients. triomedicines.com This indicates that by blocking the gastrin/CCK2 receptor, Sograzepide effectively inhibits the gastrin-induced upregulation of PAPPA2. triomedicines.com The subsequent decrease in PAPPA2 alters IGF bioavailability and is linked to a reduction in cell migration and tissue remodeling, processes involved in the development of type 1 gNETs. triomedicines.com

Table 1: Summary of Sograzepide's Effect on PAPPA2 Expression in Type 1 gNETs

| Parameter | Observation Before Sograzepide Treatment | Observation After Sograzepide Treatment | Source |

|---|---|---|---|

| PAPPA2 mRNA Levels | Significantly increased in gNET tissue | Significantly reduced in gNET tissue | triomedicines.com |

| Mechanism | Gastrin activates CCK2R, upregulating PAPPA2 | Sograzepide antagonizes CCK2R, inhibiting PAPPA2 upregulation | triomedicines.com |

| Functional Consequence | Increased IGF bioavailability, cell migration, and tissue remodeling | Decreased IGF bioavailability, cell migration, and tissue remodeling | triomedicines.com |

Preclinical Research Paradigms and Findings

In Vitro Studies of Sograzepide's Biological Activity

In vitro investigations provide fundamental insights into how Sograzepide interacts with its target receptors and influences cellular behavior in a controlled laboratory setting.

Receptor Binding Assays and Potency Determination

Sograzepide has been characterized as a highly potent and selective antagonist of the gastrin/CCK-B receptor (also known as CCK2 receptor). medchemexpress.comglpbio.commedchemexpress.com Studies involving the displacement of specific radioligands, such as [125I]CCK-8, from receptors have been used to determine its binding affinity. medchemexpress.comncats.iomedchemexpress.com

Binding affinity (Ki) and inhibitory potency (IC50) values have been reported for Sograzepide across different receptor sources. For instance, it replaces the specific binding of [125I]CCK-8 to rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors with Ki values of 0.068 nM, 0.62 nM, and 0.19 nM, respectively. medchemexpress.comncats.iomedchemexpress.com Its inhibitory effect on Gastrin/CCK-B activity has been reported with an IC50 value of 0.1 nM. medchemexpress.comglpbio.commedchemexpress.com While primarily selective for CCK-B, Sograzepide also shows inhibitory effect on Gastrin/CCK-A activity, albeit at a much higher concentration, with an IC50 of 502 nM. medchemexpress.comglpbio.commedchemexpress.com

| Receptor Type | Assay Type | Species/Source | Metric | Value | Citation |

| Gastrin/CCK-B (CCK2) | Binding Assay | Rat brain | Ki | 0.068 nM | medchemexpress.comncats.iomedchemexpress.com |

| Gastrin/CCK-B (CCK2) | Binding Assay | Cloned canine | Ki | 0.62 nM | medchemexpress.comncats.iomedchemexpress.com |

| Gastrin/CCK-B (CCK2) | Binding Assay | Cloned human | Ki | 0.19 nM | medchemexpress.comncats.iomedchemexpress.com |

| Gastrin/CCK-B (CCK2) | Functional Assay | Not specified | IC50 | 0.1 nM | medchemexpress.comglpbio.commedchemexpress.com |

| Gastrin/CCK-A (CCK1) | Functional Assay | Not specified | IC50 | 502 nM | medchemexpress.comglpbio.commedchemexpress.com |

Cellular Response Assays in Various Cell Lines

Investigations into Sograzepide's effects have been conducted using various cancer cell lines and other relevant cell types to understand its potential antiproliferative and other biological activities.

Gastric Cancer Cell Lines

The gastrin/CCK-B receptor is expressed in some gastric cancer tissues and cell lines. genecards.orgnih.gov Studies have indicated that gastrin/CCK-BR signaling can promote the proliferation, migration, and invasion of gastric cancer cells in vitro. nih.gov Blocking this signaling axis with a CCK-BR antagonist like proglumide (B1679172) has been shown to inhibit these growth-promoting effects. nih.gov While the provided search results mention gastric cancer cell lines in the context of CCK-BR expression and gastrin signaling genecards.orgnih.gov, specific detailed findings on Sograzepide's effects on the proliferation or other responses of gastric cancer cell lines are not explicitly detailed within the provided snippets. However, the rationale for studying CCK-BR antagonists in gastric cancer is supported by the role of gastrin/CCK-BR signaling in these cells. nih.gov

Colorectal Cancer Cell Lines

Similar to gastric cancer, gastrin peptides and their receptors, including CCK-BR, are implicated in colorectal cancer. genecards.orgnih.gov Gastrin precursors have been reported to promote the proliferation of human gastrointestinal tumor cells and upregulate proangiogenic factors like VEGF in colon cancer cells. nih.gov Blocking the progastrin autocrine loop has led to a downregulation of VEGF in colorectal cancer cell lines. nih.gov The CCKBR gene, encoding the CCK-B receptor, is expressed in colon cancer cell lines such as LoVo and HCT116. genecards.org While the search results highlight the role of gastrin/CCK-BR signaling in colorectal cancer cell behavior nih.govnih.gov, specific in vitro data detailing Sograzepide's effects on colorectal cancer cell lines are not present in the provided snippets.

Small Cell Lung Cancer (SCLC) Cell Lines, particularly Neuroendocrine-type

Recent research has identified the cholecystokinin (B1591339) B receptor (CCKBR) as a potential therapeutic target in neuroendocrine-type Small Cell Lung Cancer (SCLC). aacrjournals.orgresearchgate.netresearchgate.net SCLC can be classified into subtypes based on transcription factor expression, with SCLC-A and SCLC-N being neuroendocrine (NE)-type tumors that express neurotransmitter receptors like CCKBR. aacrjournals.orgresearchgate.netresearchgate.net

A screening of a drug library targeting neural signaling identified Sograzepide as a CCKBR inhibitor with distinctly lower IC50 values in NE-type SCLC cells compared to non-NE-type cells, suggesting CCKBR as a potentially specific therapeutic target for NE-type SCLC. aacrjournals.orgresearchgate.netresearchgate.net CCKBR expression has been found to be substantially high in NE-type SCLC cell lines, correlating with the growth-inhibitory effects of Sograzepide. aacrjournals.orgresearchgate.netresearchgate.net

Functional analysis in NE-type SCLC cell lines with high CCKBR expression, such as NCI-H146 (SCLC-A), H209 (SCLC-A), and H524 (SCLC-N), showed that knockdown of CCKBR inhibited cell proliferation and induced apoptosis. aacrjournals.orgresearchgate.netresearchgate.net Treatment with Sograzepide induced apoptosis dose-dependently and led to an increase in the sub G1 phase in cell cycle assays in these cell lines. aacrjournals.orgresearchgate.net These findings collectively suggest that antagonizing CCKBR with compounds like Sograzepide could have antineoplastic effects in NE-type SCLC. aacrjournals.orgresearchgate.netresearchgate.net

| Cell Line | SCLC Subtype | CCKBR Expression | Sograzepide Effect (In Vitro) | Citation |

| NCI-H146 | SCLC-A | High | Inhibited proliferation, induced apoptosis dose-dependently, increased sub G1 phase | aacrjournals.orgresearchgate.netresearchgate.net |

| H209 | SCLC-A | High | Inhibited proliferation, induced apoptosis, increased sub G1 phase | aacrjournals.orgresearchgate.netresearchgate.net |

| H524 | SCLC-N | High | Inhibited proliferation, induced apoptosis, increased sub G1 phase | aacrjournals.orgresearchgate.netresearchgate.net |

| SHP-77 | NE-type | Not specified | >50% growth inhibition at 10 μM (initial screening) | aacrjournals.orgresearchgate.net |

| NCI-H446 | NE-type | Not specified | >50% growth inhibition at 10 μM (initial screening) | aacrjournals.orgresearchgate.net |

Investigations into ECL Cell Proliferation

Sograzepide, as a gastrin/CCK-B receptor antagonist, has been investigated for its effects on enterochromaffin-like (ECL) cell proliferation. nih.govcancer.govncats.io ECL cells in the stomach express gastrin/CCK-B receptors, and gastrin is a key trophic factor for these cells. nih.govcancer.govnih.gov Hypergastrinaemia, often secondary to conditions like chronic atrophic gastritis or the use of proton pump inhibitors, can lead to ECL cell hyperplasia and the development of gastric neuroendocrine tumors (NETs), particularly type 1 gastric NETs which are gastrin-driven. nih.govcancer.govncats.ionih.gov

Preclinical evidence suggests that Sograzepide can inhibit ECL cell proliferation and may prevent the development of ECL-derived gastric carcinoids. nih.govcancer.govncats.io By blocking the gastrin/CCK-B receptor on ECL cells, Sograzepide is thought to counteract the trophic effects of gastrin, thereby reducing ECL cell growth and activity. nih.govcancer.govncats.ionih.gov Studies have shown that Sograzepide can normalize elevated levels of circulating Chromogranin A (CgA), a biomarker of ECL cell activity, in conditions associated with hypergastrinaemia. ncats.ionih.gov This normalization of CgA is consistent with Sograzepide inhibiting ECL cell growth via antagonism of the gastrin/CCK2 receptors on these cells. nih.gov

| Target/Biomarker | Effect of Sograzepide (Preclinical/Clinical Consistent Findings) | Mechanism Proposed | Citation |

| ECL Cell Proliferation | Inhibition | Antagonism of Gastrin/CCK-B receptors on ECL cells | nih.govcancer.govncats.ionih.gov |

| Gastric Carcinoids (ECL-derived) | Potential prevention/regression | Inhibition of ECL cell proliferation | nih.govcancer.govncats.io |

| Circulating Chromogranin A (CgA) | Normalization of elevated levels | Reduced ECL cell activity and growth | ncats.ionih.gov |

Enzymatic and Biochemical Pathway Analyses

Sograzepide functions primarily as an antagonist of the Gastrin/CCK-B receptor (also known as CCK2R). glpbio.comnih.govcancer.gov This receptor is a type of G-protein coupled receptor that binds to the peptide hormones cholecystokinin (CCK) and gastrin. medchemexpress.com By selectively binding to and blocking the CCK-B receptor, Sograzepide prevents the actions of gastrin and cholecystokinin. nih.govcancer.govncats.io This antagonism is believed to prevent the gastric neuroendocrine enterochromaffin-like (ECL) cells from releasing histamine (B1213489), which in turn reduces gastric acid secretion from parietal cells. nih.govcancer.govncats.io Sograzepide has demonstrated high potency and selectivity for the Gastrin/CCK-B receptor, with an IC50 value of 0.1 nM. medchemexpress.commedchemexpress.comglpbio.com It shows significantly lower inhibitory effect on Gastrin/CCK-A activity, with an IC50 of 502 nM. medchemexpress.commedchemexpress.comglpbio.com Binding studies using [125I]CCK-8 have shown that Sograzepide replaces its specific binding to Gastrin/CCK-B receptors in rat brain, cloned canine, and cloned human receptors, with Ki values of 0.068 nM, 0.62 nM, and 0.19 nM, respectively. medchemexpress.commedchemexpress.comncats.io

Drug Library Screening Methodologies and Outcomes

Sograzepide has been identified as a cholecystokinin B receptor inhibitor through drug screening efforts. researchgate.net For instance, a screening of a drug library targeting neural signaling identified the cholecystokinin B receptor as a potential therapeutic target in small cell lung cancer (SCLC). researchgate.net In this screening, Sograzepide, a known CCKBR inhibitor, exhibited distinctly lower IC50 values in neuroendocrine (NE)-type SCLC cells compared to non-NE-type cells, suggesting the CCKBR as a potential specific target for NE-type SCLC. researchgate.net The growth-inhibitory effects of Sograzepide observed in this screening correlated with CCKBR expression levels in cancer cells. researchgate.net

In Vivo Animal Model Studies

In vivo studies using animal models have been crucial in evaluating the effects of Sograzepide on gastric acid secretion and its regulation.

Models of Gastric Acid Secretion and Regulation

Gastric acid secretion is a complex process regulated by several factors, including gastrin, histamine, and acetylcholine (B1216132). tg.org.aumsdmanuals.comyoutube.com Gastrin stimulates ECL cells to release histamine, which then acts on histamine-2 (H2) receptors on parietal cells to stimulate acid secretion. tg.org.aumsdmanuals.comyoutube.com Acetylcholine, released from the vagus nerve, also directly stimulates parietal cells and can influence gastrin and histamine release. youtube.com

Pentagastrin-Stimulated Secretion Studies

Pentagastrin (B549294) is a synthetic analogue of gastrin and is used to stimulate gastric acid secretion in experimental settings. drugbank.comresearchgate.net Studies in anesthetized rats have shown that intravenous administration of Sograzepide (0.1 μmol/kg) inhibits pentagastrin-induced gastric acid secretion with an ED50 of 87 nmol/kg. medchemexpress.commedchemexpress.comchemicalbook.comshlmai.net In Heidenhain pouch dogs, both intravenous and oral administration of Sograzepide inhibited pentagastrin-stimulated gastric acid secretion in a dose-dependent manner. medchemexpress.commedchemexpress.comchemicalbook.comshlmai.net The ED50 values were reported as 0.018 μM/kg for intravenous administration and 0.020 μM/kg for oral administration in this model. medchemexpress.commedchemexpress.comchemicalbook.comshlmai.net A higher intravenous dose of Sograzepide (10 μM/kg) also demonstrated inhibition of pentagastrin-induced acid secretion with an ED50 value of 0.0086 μM/kg. medchemexpress.commedchemexpress.comchemicalbook.commolnova.commed-life.cn

Below is a table summarizing the findings from pentagastrin-stimulated secretion studies:

| Animal Model | Administration Route | Dose (μM/kg) | Effect on Pentagastrin-Stimulated Acid Secretion | ED50 (μM/kg or nmol/kg) | Citation |

| Anesthetized Rats | Intravenous | 0.1 | Inhibition | 87 nmol/kg | medchemexpress.commedchemexpress.comchemicalbook.comshlmai.net |

| Heidenhain Pouch Dogs | Intravenous | - | Dose-dependent inhibition | 0.018 | medchemexpress.commedchemexpress.comchemicalbook.comshlmai.net |

| Heidenhain Pouch Dogs | Oral | - | Dose-dependent inhibition | 0.020 | medchemexpress.commedchemexpress.comchemicalbook.comshlmai.net |

| Not Specified | Intravenous | 10 | Inhibition | 0.0086 | medchemexpress.commedchemexpress.comchemicalbook.commolnova.commed-life.cn |

Comparative Analysis with Histamine- and Bethanechol-Induced Secretion

In contrast to its effect on pentagastrin-induced secretion, Sograzepide (10 μM/kg intravenous injection) has been shown not to affect gastric acid secretion stimulated by histamine or bethanechol (B1168659) in animal models. medchemexpress.commedchemexpress.comchemicalbook.commolnova.commed-life.cn Histamine directly stimulates parietal cells via H2 receptors, while bethanechol, a cholinergic agonist, mimics the effect of acetylcholine. tg.org.auyoutube.com The lack of effect of Sograzepide on histamine- and bethanechol-induced secretion further supports its mechanism of action as a selective antagonist of the Gastrin/CCK-B receptor, which primarily mediates the effects of gastrin and to some extent CCK, rather than directly interfering with the downstream pathways activated by histamine or acetylcholine at the parietal cell.

Below is a table comparing the effects of Sograzepide on different secretagogues:

| Secretagogue | Effect of Sograzepide (10 μM/kg IV) | Citation |

| Pentagastrin | Inhibited | medchemexpress.commedchemexpress.comchemicalbook.commolnova.commed-life.cn |

| Histamine | No effect | medchemexpress.commedchemexpress.comchemicalbook.commolnova.commed-life.cn |

| Bethanechol | No effect | medchemexpress.commedchemexpress.comchemicalbook.commolnova.commed-life.cn |

Models of Gastric Neuroendocrine Tumors

Preclinical studies utilizing animal models of enterochromaffin-like (ECL) cell tumors induced by hypergastrinaemia have investigated the effects of Sograzepide. These models are relevant to understanding the potential of Sograzepide in managing gastric neuroendocrine tumors (g-NETs), particularly type 1 g-NETs, which are associated with chronic atrophic gastritis and hypergastrinaemia. plos.orgnih.govgutnliver.org

Research findings in these models have indicated that Sograzepide is effective in contexts of ECL-cell tumors induced by hypergastrinaemia. plos.orgnih.gov While detailed data from specific animal models of g-NETs were not extensively available in the search results, a nonrandomised trial in patients with type 1 gastric NETs, a condition linked to hypergastrinaemia, provides relevant insights into the compound's effects on these tumors. In this trial involving patients with multiple type 1 gastric NETs and elevated circulating gastrin and chromogranin A (CgA) concentrations, oral Netazepide (Sograzepide) was administered for 12 weeks. plos.orgnih.gov

The study reported a reduction in the abundances of ECL-cell constituents, including CgA (p<0.05) and histidine decarboxylase (p<0.05), at 6 and 12 weeks. nih.gov Plasma CgA levels were also reduced at 3 weeks (p<0.01) and remained low until 12 weeks. nih.gov Furthermore, the number of tumors was fewer, and the size of the largest tumor was smaller (p<0.05) at 12 weeks, with these effects persisting at follow-up. nih.gov These findings suggest that type 1 gastric NETs are gastrin-dependent tumors and indicate that Sograzepide has the potential to cause regression of these tumors and normalize associated biomarkers in a hypergastrinaemia context. nih.gov

Investigations in Models of Hypergastrinaemia

Hypergastrinaemia, characterized by persistently increased blood levels of gastrin, can be caused by conditions that reduce gastric acid production, such as autoimmune chronic atrophic gastritis or the use of proton pump inhibitors (PPIs). triomedicines.com Elevated gastrin levels can lead to increased growth of cells in the stomach lining, particularly ECL cells, and contribute to the development of g-NETs. triomedicines.com

Sograzepide acts as a gastrin/CCK2 receptor antagonist, blocking the effects of gastrin. glpbio.commedkoo.commedchemexpress.commedchemexpress.commolnova.comnih.govevitachem.comglpbio.com Studies have demonstrated that Sograzepide can reduce gastric acid secretion. medchemexpress.commedchemexpress.comcenmed.com In healthy subjects, this compound (Sograzepide) caused dose-dependent inhibition of pentagastrin-induced gastric acid secretion. medchemexpress.commedchemexpress.comliverpool.ac.uk It also prevented the increase in plasma CgA, a biomarker of ECL-cell hyperactivity, that resulted from PPI-induced hypergastrinaemia. liverpool.ac.uk Additionally, it reduced baseline plasma CgA levels. liverpool.ac.uk

In in vitro studies, Sograzepide has shown high potency and selectivity for the gastrin/CCK-B receptor, with an IC50 value of 0.1 nM, while its inhibitory effect on Gastrin/CCK-A activity is significantly lower, with an IC50 of 502 nM. glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.com Binding studies have shown that Sograzepide replaces the specific binding of [125I]CCK-8 to rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors with Ki values of 0.068 nM, 0.62 nM, and 0.19 nM, respectively. medchemexpress.commedchemexpress.com

The inhibitory effect of Sograzepide on pentagastrin-induced gastric acid secretion has also been demonstrated in animal models. In anesthetized rats, intravenous administration of Sograzepide inhibited pentagastrin-induced gastric acid secretion with an ED50 of 87 nmol/kg (equivalent to 0.043 μmol/kg). medchemexpress.commedchemexpress.com In Heidenhain pouch dogs, both intravenous and oral administration of Sograzepide inhibited pentagastrin-stimulated gastric acid secretion in a dose-dependent manner, with ED50 values of 0.018 μM/kg and 0.020 μM/kg, respectively. medchemexpress.commedchemexpress.com Notably, Sograzepide did not affect histamine- or bethanechol-induced acid secretion, highlighting its selective action on the gastrin/CCK-B receptor pathway. medchemexpress.commedchemexpress.com

Table 1: In Vitro Receptor Binding and Functional Activity of Sograzepide

| Receptor Target | Assay Type | Species/Source | Value | Unit | Reference |

| Gastrin/CCK-B Receptor | Antagonist (IC50) | In vitro | 0.1 | nM | glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.com |

| Gastrin/CCK-A Receptor | Inhibition (IC50) | In vitro | 502 | nM | glpbio.commedchemexpress.commedchemexpress.comglpbio.comadooq.com |

| Gastrin/CCK-B Receptor | Binding (Ki) | Rat brain | 0.068 | nM | medchemexpress.commedchemexpress.com |

| Gastrin/CCK-B Receptor | Binding (Ki) | Cloned canine | 0.62 | nM | medchemexpress.commedchemexpress.com |

| Gastrin/CCK-B Receptor | Binding (Ki) | Cloned human | 0.19 | nM | medchemexpress.commedchemexpress.com |

Table 2: In Vivo Inhibition of Pentagastrin-Induced Gastric Acid Secretion by Sograzepide

| Animal Model | Administration Route | ED50 Value | Unit | Reference |

| Anesthetized rats | Intravenous | 87 | nmol/kg | medchemexpress.commedchemexpress.com |

| Heidenhain pouch dogs | Intravenous | 0.018 | μM/kg | medchemexpress.commedchemexpress.com |

| Heidenhain pouch dogs | Oral | 0.020 | μM/kg | medchemexpress.commedchemexpress.com |

Exploration in Metabolic Disease Models

The cholecystokinin (CCK) system, which includes the CCK2 receptor targeted by Sograzepide, is involved in various physiological processes beyond gastric function, including the regulation of appetite and satiety. adooq.com This involvement has led to interest in the CCK pathway in the context of metabolic diseases, such as obesity. adooq.com

Clinical Research Trajectories and Outcomes

Therapeutic Efficacy and Clinical Responses

The therapeutic efficacy of Sograzepide has been primarily explored in conditions driven by elevated gastrin levels and subsequent ECL cell proliferation.

Type 1 gastric neuroendocrine tumors (NETs), also known as gastric carcinoids, are often associated with chronic atrophic gastritis, leading to hypochlorhydria and hypergastrinemia. plos.orgnih.govnih.gov This prolonged hypergastrinemia can induce ECL cell hyperplasia and the development of these tumors. plos.orgnih.govnih.gov Sograzepide, as a gastrin receptor antagonist, has been investigated for its potential to treat type 1 gastric NETs by counteracting the trophic effects of gastrin. medkoo.complos.orgnih.gov Studies have assessed its effect on tumor biomarkers, number, and size in patients with type 1 gastric NETs. plos.orgnih.gov

Clinical studies have reported that treatment with Sograzepide can lead to the regression and size reduction of type 1 gastric NETs. In one nonrandomised trial involving patients with chronic atrophic gastritis and type 1 gastric NETs, treatment with Netazepide (Sograzepide) for 12 weeks resulted in a decrease in the size of the largest tumor in most patients. plos.org The mean decrease relative to baseline was 20% after 6 weeks and 33% after 12 weeks of treatment. plos.org At a follow-up 12 weeks after stopping treatment, none of the largest tumors had increased in size, and some were slightly smaller, with a mean decrease relative to baseline of 40%. plos.org Furthermore, this study also reported a reduction in the number of tumors. plos.org After 6 and 12 weeks of treatment, the mean decrease in the number of tumors relative to baseline was 24% and 30%, respectively. plos.org At the 24-week follow-up, the mean decrease relative to baseline was 29%. plos.org Another study involving longer-term treatment (52 weeks) with this compound in patients with type 1 gastric NETs reported that treatment cleared all tumors in some patients, reduced the number and size of tumors in others, and normalized chromogranin A (CgA) levels, a tumor biomarker. nih.gov

Table 1: Summary of Tumor Regression and Size Reduction with Sograzepide in Type 1 Gastric NETs

| Study Duration (Weeks) | Patient Cohort | Outcome Measured | Observed Effect |

| 12 | Patients with Type 1 Gastric NETs & CAG plos.org | Size of Largest Tumor | Mean decrease of 20% at 6 weeks, 33% at 12 weeks. plos.org |

| 12 | Patients with Type 1 Gastric NETs & CAG plos.org | Number of Tumors | Mean decrease of 24% at 6 weeks, 30% at 12 weeks. plos.org |

| 52 | Patients with Type 1 Gastric NETs & CAG nih.gov | Tumor Clearance/Reduction | Cleared all tumors in some patients, reduced number/size in others. nih.gov |

| 52 | Patients with Type 1 Gastric NETs & CAG nih.gov | Chromogranin A (CgA) Levels | Normalized in all patients. nih.gov |

Note: CAG = Chronic Atrophic Gastritis

These findings suggest that Sograzepide has a clinically relevant impact on the size and number of type 1 gastric NETs, supporting the concept that these tumors are gastrin-dependent. plos.orgnih.gov

Studies in Neuroendocrine Tumors (Type 1 Gastric NETs/Carcinoids)

Normalization of Biomarkers (e.g., Chromogranin A)

Studies have investigated Sograzepide's effect on biomarkers, particularly Chromogranin A (CgA). Elevated levels of CgA can be indicative of enterochromaffin-like (ECL) cell proliferation, which is often associated with conditions involving hypergastrinaemia. Clinical findings indicate that Sograzepide treatment can lead to the normalization of circulating Chromogranin A levels. In patients diagnosed with autoimmune chronic atrophic gastritis (CAG), achlorhydria, hypergastrinaemia, and multiple type 1 gastric neuroendocrine tumours (NETs), once-daily administration of Sograzepide for 12 weeks resulted in the normalization of circulating CgA. ncats.io Furthermore, in healthy subjects, Sograzepide was shown to prevent the increase in plasma CgA levels that occurred due to hypergastrinaemia induced by proton pump inhibitor (PPI) treatment. triomedicines.com Normalization of serum Chromogranin A has also been observed in patients with type 1 gastric carcinoids treated with Sograzepide. nih.gov

Investigations in Barrett's Esophagus

Sograzepide has been investigated as a potential treatment for Barrett's esophagus (BO). ncats.ionih.govdrugbank.com BO is a condition where the lining of the esophagus changes, often as a result of chronic acid reflux, and is considered a precursor to esophageal adenocarcinoma. mdpi.comnih.gov A randomized, placebo-controlled trial has been conducted to evaluate the effects of Sograzepide (YF476) in patients with Barrett's esophagus. hra.nhs.ukcolumbiasurgery.org This research aimed to determine if Sograzepide, when administered in combination with a PPI over a 12-week period, could potentially reduce the risk of esophageal cancer in these patients. hra.nhs.uk The study also sought to understand Sograzepide's impact on biomarkers linked to cell growth and the development of esophageal cancer. hra.nhs.uk

Impact on Gastric Acid Secretion and Hypergastrinaemia

Sograzepide functions as a gastrin/CCK-B receptor antagonist, which is relevant to the regulation of gastric acid secretion. glpbio.commedchemexpress.comcenmed.com Research has demonstrated that Sograzepide can reduce gastric acid secretion. cenmed.com In vivo studies, including those in anesthetized rats and Heidenhain pouch dogs, have shown that Sograzepide inhibits pentagastrin-induced gastric acid secretion in a dose-dependent manner. medchemexpress.commedchemexpress.com For instance, in anesthetized rats, an intravenous injection of 0.1 μmol/kg of Sograzepide had an inhibitory effect on pentagastrin-induced gastric acid secretion with an ED50 of 87 nmol/kg. medchemexpress.commedchemexpress.com In Heidenhain pouch dogs, both intravenous injection and oral administration of Sograzepide inhibited pentagastrin-stimulated gastric acid secretion dose-dependently, with ED50 values of 0.018 and 0.020 μM/kg, respectively. medchemexpress.commedchemexpress.com Studies in healthy subjects have also examined the effect of Sograzepide on gastric acid secretion and hypergastrinaemia induced by rabeprazole. medchemexpress.comglpbio.commedchemexpress.comncats.iotriomedicines.com Single doses of Sograzepide have been shown to cause dose-dependent and long-lasting increases in gastric pH and inhibition of pentagastrin-induced gastric acid secretion. triomedicines.com Repeated doses were found to be as effective as a PPI in blocking pentagastrin-induced gastric acid secretion. triomedicines.com Furthermore, Sograzepide prevented the increase in plasma gastrin levels that resulted from hypergastrinaemia induced by PPI treatment alone. triomedicines.com

Research in Gastric-Related Disorders (Dyspepsia, Reflux Oesophagitis, Peptic Ulcer, Helicobacter Infections)

Sograzepide has been included in trials investigating conditions such as dyspepsia and rebound hyperacidity. ncats.ionih.govdrugbank.com Dyspepsia is a common symptom associated with various upper gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GORD). derbyshiremedicinesmanagement.nhs.ukbioline.org.br While the mechanism of Sograzepide as a gastric acid reducer is relevant to conditions like reflux oesophagitis and peptic ulcer disease, specific research outcomes of Sograzepide treatment for Helicobacter pylori infections or detailed outcomes in peptic ulcer disease and reflux oesophagitis were not extensively detailed in the provided sources. H. pylori infection is strongly associated with gastric and duodenal ulcers, and its eradication is important in managing peptic ulcer disease. derbyshiremedicinesmanagement.nhs.uknih.gov

Exploration in ECL-Cell Hyperplasia

Exploration into Sograzepide's effects includes research in ECL-cell hyperplasia. ncats.ionih.govdrugbank.comcancer.gov ECL cells are neuroendocrine cells in the stomach that produce histamine (B1213489), which stimulates gastric acid secretion. cancer.gov Hypergastrinaemia can lead to ECL cell hyperplasia and the development of gastric neuroendocrine tumours (GNETs). ncats.ionih.gov As a CCK-B receptor antagonist, Sograzepide's mechanism of action involves blocking the receptor that gastrin primarily acts upon, thereby potentially preventing ECL cell stimulation and proliferation. ncats.iocancer.gov Pre-clinical studies in animal models have shown that Sograzepide prevented the growth of ECL cells induced by hypergastrinaemia resulting from high-dose PPI treatment and significantly reduced the incidence of ECL tumours in an animal model with hypergastrinaemia due to hypoacidity. triomedicines.com In clinical studies, Sograzepide treatment normalized circulating Chromogranin A (CgA), a biomarker produced by ECL cells, in patients with CAG and type 1 gastric NETs. ncats.iotriomedicines.com

Clinical Study Methodologies and Design Considerations

Clinical research involving Sograzepide, as with other pharmaceutical compounds, utilizes various study methodologies and design considerations to evaluate its effects and safety.

Randomized Controlled Trials

Randomized Controlled Trials (RCTs) represent a fundamental methodology in clinical research and have been employed in studies involving Sograzepide. bioclever.comejprarediseases.org In an RCT, participants are randomly assigned to different groups, typically a group receiving the investigational treatment (Sograzepide in this case) and a control group which may receive a placebo or an active comparator. bioclever.comnih.govgsu.eduorthobullets.com This random allocation is a critical aspect of the design as it helps to minimize bias in the assignment of participants and distribute potential confounding variables evenly between the groups. bioclever.comorthobullets.com This allows researchers to more confidently attribute any observed effects to the treatment being studied. orthobullets.com Examples of RCTs involving Sograzepide include a randomized, placebo-controlled trial in patients with Barrett's esophagus hra.nhs.ukcolumbiasurgery.org and double-blind trials in healthy subjects investigating gastric acid secretion and hypergastrinaemia triomedicines.comresearchgate.net. Blinding, where participants and/or researchers are unaware of the assigned treatment, is often incorporated into RCTs to further reduce bias. bioclever.comejprarediseases.orgnih.gov

Here is a summary of some research findings related to Sograzepide:

| Study Population | Condition | Sograzepide Effect | Reference |

| Healthy Subjects | Pentagastrin-induced gastric acid secretion | Dose-dependent inhibition | medchemexpress.commedchemexpress.comtriomedicines.com |

| Healthy Subjects | Rabeprazole-induced hypergastrinaemia | Prevented increase in plasma gastrin and CgA | triomedicines.comtriomedicines.com |

| Rats | Pentagastrin-induced gastric acid secretion | Inhibition (ED50 87 nmol/kg IV) | medchemexpress.commedchemexpress.com |

| Heidenhain pouch dogs | Pentagastrin-stimulated gastric acid secretion | Dose-dependent inhibition (ED50 0.018 μM/kg IV, 0.020 μM/kg oral) | medchemexpress.commedchemexpress.com |

| Patients with CAG, achlorhydria, hypergastrinaemia, type 1 gastric NETs | Elevated Chromogranin A | Normalized circulating CgA after 12 weeks | ncats.io |

| Patients with CAG and g-NETs | Elevated Chromogranin A | Normalized CgA in blood | triomedicines.com |

| Patients with Type 1 Gastric Carcinoids | Elevated Chromogranin A | Normalisation of serum CgA | nih.gov |

| Animal models | Hypergastrinaemia-induced ECL cell growth and tumours | Prevented ECL cell growth, reduced incidence of ECL tumours | triomedicines.com |

| Patients with Barrett's Esophagus | Potential risk of esophageal cancer | Investigated in a randomized, placebo-controlled trial for risk reduction and biomarker effects | hra.nhs.ukcolumbiasurgery.org |

Placebo-Controlled Study Designs

Placebo-controlled study designs have been instrumental in evaluating the effects of Sograzepide in human subjects. These studies compare the outcomes in participants receiving Sograzepide against those receiving a placebo, allowing researchers to ascertain the specific effects attributable to the compound.

In studies involving healthy subjects, placebo-controlled, double-blind, five-way crossover designs have been utilized to assess the impact of single oral doses of Sograzepide on gastric acid secretion stimulated by pentagastrin (B549294) infusion researchgate.net. Compared to placebo, single doses of Sograzepide resulted in a dose-dependent inhibition of the pentagastrin response researchgate.net. Specifically, a dose of 100 mg of Sograzepide was observed to abolish the response to pentagastrin researchgate.net.

Another placebo-controlled study, single-blind in design, investigated the effect of repeated doses of Sograzepide (100 mg twice daily for 13 doses) on the response to pentagastrin infusion in healthy subjects researchgate.net. Following 13 doses, a reduction in both the volume and H+ secretion rate of gastric aspirate persisted compared to placebo researchgate.net.

These placebo-controlled investigations provide evidence for the inhibitory effect of Sograzepide on gastric acid secretion in healthy individuals when stimulated by pentagastrin.

Dose-Response Relationship Assessment in Human Studies

Assessment of the dose-response relationship in human studies has been crucial for understanding how varying amounts of Sograzepide influence its pharmacological effects. Investigations have demonstrated a clear dose-dependent effect of Sograzepide on gastric acid secretion in humans.

In healthy subjects, single oral doses of Sograzepide (ranging from 1 mg to 100 mg) exhibited a dose-dependent inhibition of the gastric acid secretion response induced by pentagastrin researchgate.net. As the dose of Sograzepide increased, the inhibitory effect on the volume and H+ secretion rate of gastric aspirate became more pronounced researchgate.net. The 100 mg dose demonstrated the most significant inhibition, effectively abolishing the pentagastrin-stimulated response researchgate.net.

This dose-response characteristic highlights that the magnitude of Sograzepide's effect on gastric acid secretion is directly related to the administered dose within the studied range in healthy individuals.

Longitudinal Observational Studies

Longitudinal studies, including non-randomised trials with an observational component, have provided insights into the effects of Sograzepide over extended periods in specific patient populations.

A non-randomised trial investigated the effects of this compound (Sograzepide) administered once daily for 12 weeks in patients diagnosed with autoimmune chronic atrophic gastritis (CAG), achlorhydria, hypergastrinaemia, and multiple type 1 gastric neuroendocrine tumours (NETs) medkoo.comncats.io. The study observed that treatment with this compound for this 12-week duration led to a reduction in the number of tumours and the size of the largest tumour in these patients ncats.io. Furthermore, the treatment resulted in the normalization of circulating chromogranin A (CgA), a biomarker produced by enterochromaffin-like cells which are the source of these tumours ncats.io.

This longitudinal assessment over 12 weeks indicated that Sograzepide treatment was associated with positive outcomes regarding tumour regression and biomarker normalization in this specific patient group.

Summary of Key Findings from Clinical Studies

| Study Design | Subject Population | Key Outcome Measured | Primary Finding |

| Placebo-Controlled (Single Dose) | Healthy Subjects | Pentagastrin-stimulated gastric acid secretion | Dose-dependent inhibition of volume and H+ secretion rate; 100 mg abolished response. researchgate.net |

| Placebo-Controlled (Repeated Dose) | Healthy Subjects | Pentagastrin-stimulated gastric acid secretion | Persistent reduction in volume and H+ secretion rate after 13 doses. researchgate.net |

| Non-Randomised Trial (Longitudinal) | Patients with Type 1 Gastric NETs | Tumour number and size, Serum Chromogranin A | Reduction in tumour burden and normalization of CgA after 12 weeks. ncats.io |

Structure Activity Relationship Sar and Analog Development

Structural Features Critical for CCK-B Receptor Antagonism

Sograzepide belongs to the benzodiazepine (B76468) class of CCK-B receptor antagonists tandfonline.comcancer.gov. SAR studies on benzodiazepine derivatives have been instrumental in identifying key structural features that confer potent and selective CCK-B affinity tandfonline.comacs.orgnih.gov. A cardinal feature identified in these studies is the presence of a ureido side chain at the C-3 position of the benzodiazepine ring tandfonline.com. The R-stereochemistry at this C-3 position is particularly important for potent and selective CCK-B receptor affinity tandfonline.com.

Furthermore, the substituent at the N-1 position of the benzodiazepine core has been shown to play a significant role in determining the potency and selectivity of these antagonists acs.org. The nature and size of substituents on the urea (B33335) side chain can also influence the potency of the compounds acs.org.

Identification of Key Pharmacophores and Structural Motifs

Based on SAR studies of benzodiazepine CCK-B antagonists, key pharmacophoric elements and structural motifs crucial for receptor binding have been identified. The benzodiazepine scaffold itself serves as a central structure for interaction with the CCK-B receptor tandfonline.comnih.gov. The ureido functionality at the C-3 position is a critical motif for high affinity and selectivity towards the CCK-B receptor tandfonline.com.

Quantitative structure-activity relationship (QSAR) analyses of benzodiazepine derivatives suggest that hydrophobic interactions and hydrogen bonding are the most important forces driving the binding to CCK receptors nih.govnih.gov. While these interactions are relevant for both CCK-A and CCK-B receptors, the binding sites, particularly at the CCK-A receptor, appear to be less flexible compared to those at the CCK-B or gastrin receptors, which share similar binding characteristics nih.gov. Superimposition studies have indicated that the phenyl ring of the benzodiazepine moiety and the ureidic substituent may align with key amino acid residues of the natural ligand, such as phenylalanine and tryptophan, suggesting their involvement in specific receptor interactions researchgate.net.

Synthesis and Evaluation of Sograzepide Analogues and Derivatives

The development of Sograzepide and related benzodiazepine CCK-B antagonists has involved the synthesis and evaluation of numerous analogues and derivatives to optimize their pharmacological properties. General synthetic strategies for this class of compounds typically involve modifications to the core benzodiazepine structure, the N-1 substituent, and the C-3 ureido side chain acs.orgresearchgate.net.

Evaluation of these synthesized compounds involves assessing their binding affinity and functional activity at the CCK-B receptor, often through in vitro assays such as radioligand binding studies and functional assays measuring the inhibition of CCK or gastrin-stimulated responses fishersci.fimedchemexpress.com. Structure-activity relationship studies then correlate the observed biological activity with the specific structural modifications made to the parent compound or lead structures acs.orgnih.govresearchgate.net. For instance, modifications to the urea side chain have been explored to yield more potent compounds acs.org. The identification of improved analogues in the broader class of CCK antagonists, such as the peptoid derivative CI-1015, highlights the iterative process of synthesis and evaluation, where modifications aimed at improving properties like pharmacokinetics are explored while retaining key binding moieties acs.org.

Comparative Analysis with Other Cholecystokinin (B1591339) Receptor Antagonists

Sograzepide is recognized as an extremely potent and highly selective antagonist for the gastrin/CCK-B receptor fishersci.fimedchemexpress.comglpbio.com. Its affinity for the CCK-B receptor is significantly higher than for the CCK-A receptor fishersci.fimedchemexpress.com.

Comparative studies with other known CCK receptor antagonists highlight Sograzepide's profile. For example, Sograzepide has demonstrated potent inhibition of [125I]CCK-8 binding to rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors with Ki values in the nanomolar range fishersci.fimedchemexpress.comapexbt.com.

Other CCK receptor antagonists belong to various structural classes, including other benzodiazepines like L-365,260, and peptoid analogues such as CI-988 (PD134308) tandfonline.comacs.orgmedchemexpress.com. L-365,260 is also a selective CCK-B antagonist nih.govmedchemexpress.com. CI-988 is another potent and selective CCK-B antagonist, showing high selectivity over the CCK-A receptor medchemexpress.com. Devazepide (L-364,718), in contrast, is a potent and selective CCK-A receptor antagonist medchemexpress.comnih.gov. Comparing the activity profiles of these diverse structures helps to further delineate the structural requirements for selective antagonism of the different CCK receptor subtypes.

The following table summarizes some binding affinity data for Sograzepide and other selected CCK receptor antagonists:

| Compound Name | Target Receptor | Assay Type | Species/Source | Ki or IC50 Value | Reference |

| Sograzepide | Gastrin/CCK-B | Binding ([125I]CCK-8) | Rat brain | 0.068 nM | fishersci.fimedchemexpress.comapexbt.com |

| Sograzepide | Gastrin/CCK-B | Binding ([125I]CCK-8) | Cloned canine | 0.62 nM | fishersci.fimedchemexpress.comapexbt.com |

| Sograzepide | Gastrin/CCK-B | Binding ([125I]CCK-8) | Cloned human | 0.19 nM | fishersci.fimedchemexpress.comapexbt.com |

| Sograzepide | Gastrin/CCK-B | Antagonist (Functional) | - | IC50 = 0.1 nM | fishersci.fimedchemexpress.comglpbio.com |

| Sograzepide | Gastrin/CCK-A | Antagonist (Functional) | - | IC50 = 502 nM | fishersci.fimedchemexpress.com |

| L-365,260 | CCK-B | Binding | Guinea pig stomach/brain | Ki = 1.9-2.0 nM | medchemexpress.com |

| CI-988 (PD134308) | CCK2R (CCK-B) | Antagonist | Mouse cortex | IC50 = 1.7 nM | medchemexpress.com |

| Devazepide (L-364,718) | CCK-A | Antagonist | Rat pancreatic | IC50 = 81 pM | medchemexpress.com |

| Devazepide (L-364,718) | CCK-A | Antagonist | Bovine gallbladder | IC50 = 45 pM | medchemexpress.com |

| Devazepide (L-364,718) | CCK | Antagonist | Guinea pig brain | IC50 = 245 nM | medchemexpress.com |

| CCK-B Receptor Antagonist 2 | Gastrin/CCK-B | Antagonist | - | IC50 = 0.43 nM | medchemexpress.com |

| CCK-B Receptor Antagonist 2 | Gastrin/CCK-A | Antagonist | - | IC50 = 1.82 μM | medchemexpress.com |

Broader Research Implications and Future Directions

Physiological and Pharmacological Tool for Gastrin and CCK System Research

Sograzepide serves as a valuable physiological and pharmacological tool for investigating the roles of gastrin and cholecystokinin (B1591339) mediated through the CCK2 receptor. It functions as a highly selective and potent antagonist, preventing the binding of endogenous ligands like gastrin and cholecystokinin to the receptor. nih.govmedchemexpress.comglpbio.commedchemexpress.com This selective blockade allows researchers to delineate the specific functions mediated by the CCK2 receptor in various biological processes.

Studies have demonstrated Sograzepide's ability to inhibit pentagastrin-induced gastric acid secretion in animal models, including anesthetized rats and Heidenhain pouch dogs, as well as in healthy human subjects. medchemexpress.commedchemexpress.comresearchgate.netnih.gov This inhibitory effect is dose-dependent. medchemexpress.comnih.gov For instance, in Heidenhain pouch dogs, both intravenous and oral administration of Sograzepide inhibited pentagastrin-stimulated gastric acid secretion in a dose-dependent manner. medchemexpress.commedchemexpress.com In anesthetized rats, intravenous injection showed an inhibitory effect on pentagastrin-induced gastric acid secretion. medchemexpress.commedchemexpress.com In healthy human subjects, single oral doses caused dose-dependent inhibition of the response to pentagastrin (B549294), with a 100 mg dose effectively abolishing the response. nih.gov

Sograzepide exhibits high affinity for the gastrin/CCK-B receptor. In binding studies using [125I]CCK-8, Sograzepide replaced specific binding to rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors with Ki values in the nanomolar range. medchemexpress.commedchemexpress.com Its inhibitory effect on Gastrin/CCK-A activity is significantly lower, indicating high selectivity for the CCK-B receptor. medchemexpress.comglpbio.commedchemexpress.com

The compound's ability to block the CCK2 receptor allows researchers to study the downstream effects of gastrin and CCK signaling, such as the prevention of gastric neuroendocrine enterochromaffin-like (ECL) cell-induced secretion of histamine (B1213489), which ultimately affects gastric acid secretion from parietal cells. nih.gov It has also been used to study the trophic effects of hypergastrinaemia, such as those induced by proton pump inhibitors (PPIs). nih.gov

Table 1: Sograzepide Binding Affinity and Inhibitory Data

| Target Receptor | Assay Type | Species/System | Value | Unit | Source |

| Gastrin/CCK-B (CCK2) | Binding (Ki) | Rat brain | 0.068 | nM | medchemexpress.commedchemexpress.com |

| Gastrin/CCK-B (CCK2) | Binding (Ki) | Cloned canine receptor | 0.62 | nM | medchemexpress.commedchemexpress.com |

| Gastrin/CCK-B (CCK2) | Binding (Ki) | Cloned human receptor | 0.19 | nM | medchemexpress.commedchemexpress.com |

| Gastrin/CCK-B (CCK2) | Inhibition (IC50) | Not specified | 0.1 | nM | medchemexpress.comglpbio.commedchemexpress.com |

| Gastrin/CCK-A | Inhibition (IC50) | Not specified | 502 | nM | medchemexpress.comglpbio.commedchemexpress.com |

| Pentagastrin-induced acid secretion | Inhibition (ED50) | Anesthetized rats (i.v.) | 87 | nmol/kg | medchemexpress.commedchemexpress.com |

| Pentagastrin-induced acid secretion | Inhibition (ED50) | Heidenhain pouch dogs (i.v.) | 0.018 | µM/kg | medchemexpress.commedchemexpress.com |

| Pentagastrin-induced acid secretion | Inhibition (ED50) | Heidenhain pouch dogs (oral) | 0.020 | µM/kg | medchemexpress.commedchemexpress.com |

Unanswered Questions and Research Gaps in Sograzepide Studies

Despite its utility as a research tool and its investigation in clinical contexts, certain aspects of Sograzepide's pharmacology warrant further investigation. One notable observation from studies in healthy subjects is that while repeated dosing caused persistent inhibition of the volume and H+ secretion rate responses to pentagastrin, the effect on gastric pH was mostly lost after 13 doses. nih.gov Further studies are required to fully explain this observed tolerance to the pH effect. nih.gov

Beyond this specific observation, potential research gaps may exist in fully elucidating the long-term effects of CCK2 receptor antagonism in various physiological systems beyond the gastric environment, given the presence of CCK2 receptors in other tissues like the brain and spinal cord. genecards.org Comprehensive understanding of its interactions with other signaling pathways and its metabolic fate, potentially influenced by factors like gut microbiota, could also be areas for further research. researchgate.net

Potential for Repurposing or New Therapeutic Applications

Sograzepide's selective antagonism of the CCK2 receptor suggests potential for repurposing or development into new therapeutic applications, particularly in conditions driven by excessive gastrin or CCK2 receptor activity. Its ability to prevent gastric acid secretion and inhibit ECL cell proliferation points to potential in treating conditions like hypergastrinaemia and ECL-cell hyperplasia. nih.govnih.gov It has also shown promise in causing regression of type 1 gastric neuroendocrine tumors in patients with chronic atrophic gastritis. medkoo.com

Furthermore, Sograzepide's antagonistic activity against the CCK2 receptor, which plays a role in promoting cell proliferation and survival in some cancer types, indicates potential in oncology. ontosight.ai Preclinical studies have shown promise in inhibiting the growth of certain cancer cells, including those in gastric and colorectal cancer. ontosight.ai Research also suggests that CCKBR could be a potential therapeutic target for NE-type small cell lung cancer (SCLC) cells, where Sograzepide exhibited lower IC50 values compared to non-NE-type cells. researchgate.net Sograzepide has been investigated in clinical trials for conditions including Dyspepsia and Barrett's Esophagus. nih.gov

Emerging Research Methodologies Applicable to Sograzepide Studies

Various research methodologies are applicable to further studies on Sograzepide. In vitro techniques such as receptor binding assays using radiolabeled ligands like [125I]CCK-8 remain crucial for assessing its affinity and selectivity for CCK receptors. medchemexpress.commedchemexpress.com Functional assays measuring gastric acid secretion, including the assessment of volume, pH, and hydrogen ion secretion rate, are essential for evaluating its pharmacological effects on gastric function. researchgate.netnih.gov Measurement of circulating biomarkers like gastrin and chromogranin A (CgA) in serum or plasma can provide insights into its effects on gastrin release and ECL cell activity. nih.gov

Emerging methodologies in drug metabolism and pharmacokinetics, such as systematic comparative metabolomics and studies investigating the impact of gut microbiota on drug transformation, could be applied to understand Sograzepide's in vivo fate and potential interactions. researchgate.net Computational approaches, including molecular docking and molecular dynamics simulations, while not specifically detailed for Sograzepide in the provided context, are increasingly used in drug repurposing to identify potential new targets or optimize interactions. nih.gov Cell-based assays to assess cell proliferation and viability are relevant for investigating its potential anti-proliferative effects in cancer research. nih.govontosight.airesearchgate.net

Translational Research Perspectives and Clinical Impact

The research on Sograzepide has clear translational perspectives, aiming to bridge findings from preclinical studies to clinical applications. The demonstration of its ability to inhibit gastric acid secretion and counteract the trophic effects of hypergastrinaemia in healthy subjects has led to its investigation in clinical trials for conditions where these effects are therapeutically desirable, such as hypergastrinaemia and ECL-cell hyperplasia. nih.govnih.gov Its potential in inhibiting ECL cell proliferation and gastric carcinoids also translates to clinical interest in managing these conditions. nih.govmedkoo.com

The investigation of Sograzepide in conditions like Barrett's Esophagus and Dyspepsia further highlights the translational efforts to explore its clinical impact on various gastrointestinal disorders. nih.gov Beyond specific disease states, Sograzepide's use as a pharmacological tool in humans contributes to a better understanding of the physiological role of the gastrin and CCK system in human health and disease, which can inform the development of future therapeutic strategies targeting this pathway. nih.gov

Q & A

Basic Research Questions

Q. How to formulate a clear and testable research question for studying Sograzepide’s mechanism of action?

- Methodological Guidance :

- Start by identifying gaps in existing literature using systematic reviews or meta-analyses (e.g., "SARS-CoV-2 and COVID-19: The most important research questions" ).

- Ensure the question is measurable (e.g., "Does Sograzepide inhibit X receptor at nanomolar concentrations?") and avoids vague terms like "explore" .

- Validate the question’s relevance by cross-referencing recent studies in authoritative journals (e.g., Beilstein Journal of Organic Chemistry guidelines for citing literature gaps ).

Q. What are the best practices for conducting a literature review on Sograzepide’s pharmacokinetic properties?

- Methodological Guidance :

- Use academic databases (Google Scholar, PubMed) with targeted keywords (e.g., "Sograzepide bioavailability," "Sograzepide metabolic pathways") and Boolean operators (AND/OR) to refine results .

- Prioritize studies with robust experimental designs (e.g., controlled variables, adequate sample sizes) and exclude outdated or non-peer-reviewed sources .

- Organize findings thematically (e.g., absorption, distribution, metabolism) and document conflicting results for further analysis .

Q. How to design a reproducible in vitro assay for evaluating Sograzepide’s efficacy?

- Methodological Guidance :

- Define control groups (positive/negative controls) and variables (e.g., concentration gradients, incubation times) to isolate Sograzepide’s effects .

- Follow Beilstein Journal of Organic Chemistry guidelines for detailing methods, including reagent purity, equipment specifications, and statistical thresholds .

- Validate assay reproducibility through pilot studies and peer review of protocols .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic data for Sograzepide across studies?

- Methodological Guidance :

- Conduct a meta-analysis to compare methodologies (e.g., dosing regimens, animal models) and identify confounding variables (e.g., drug formulation differences) .

- Replicate key experiments under standardized conditions, documenting parameters like plasma half-life and tissue distribution in detail .

- Use sensitivity analysis to assess how minor protocol variations (e.g., pH levels in buffer solutions) impact outcomes .

Q. What strategies optimize the detection of Sograzepide’s off-target effects in complex biological systems?

- Methodological Guidance :

- Employ high-throughput screening (HTS) with multi-omic approaches (proteomics, transcriptomics) to identify unintended interactions .

- Validate findings using orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for functional validation) .

- Cross-reference results with databases like ChEMBL to rule out assay-specific artifacts .

Q. How to address variability in Sograzepide quantification across heterogeneous tissue samples?

- Methodological Guidance :

- Standardize sample preparation (e.g., homogenization techniques, protease inhibitors) to minimize matrix effects .

- Use isotope-labeled internal standards in LC-MS/MS workflows to improve accuracy .

- Apply machine learning algorithms to normalize data across batches and correct for technical noise .

Data Integrity and Reporting

Q. How to ensure reproducibility when publishing Sograzepide-related research?

- Methodological Guidance :

- Provide raw data, code, and detailed protocols in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Include error margins and confidence intervals in tables/figures, with clear axis labels and units (e.g., "Mean IC₅₀ ± SEM, n=5") .

- Disclose potential conflicts of interest (e.g., funding sources) and adhere to journal-specific formatting for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.